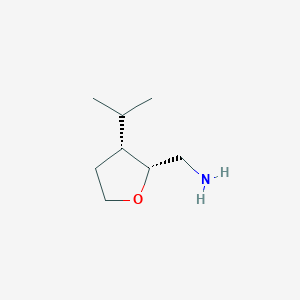![molecular formula C7H4F2IN3 B13342196 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that features both imidazo and pyridazine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine typically involves the functionalization of imidazo[1,2-b]pyridazine scaffolds. One common method includes the bromination of 3-amino-6-bromopyridazine followed by a ring-closing reaction using a catalyst such as lanthanide Lewis acid . The reaction conditions are generally mild, and the process is suitable for industrial-scale production.
Industrial Production Methods: For industrial production, the process involves dissolving 3-amino-6-bromopyridazine in a solvent, followed by bromination with a bromination reagent. The mixture is then treated with a catalyst and a ring-closing reagent to obtain the desired product . This method is efficient, improving product yield and quality, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Often involves halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-b]pyridazine scaffold .
Scientific Research Applications
6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis for the development of new compounds.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
- Industry : Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17 receptor, blocking the signaling pathway and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds:
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Pyridazine derivatives
Uniqueness: 6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine stands out due to its unique combination of difluoromethyl and iodo substituents, which confer distinct physicochemical properties and biological activities. Compared to other similar compounds, it offers enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C7H4F2IN3 |
|---|---|
Molecular Weight |
295.03 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4F2IN3/c8-7(9)4-1-2-6-11-3-5(10)13(6)12-4/h1-3,7H |
InChI Key |
SVROZPOVEFKNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)

![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)


